SNAr Synthesis from 3-Fluoro-4-nitropyridine N-Oxide
A robust and scalable synthetic route to 3-ethoxy-4-nitropyridine 1-oxide has been established, starting from 3-fluoro-4-nitropyridine 1-oxide. This route proceeds via a straightforward nucleophilic aromatic substitution (SNAr) with sodium ethoxide, achieving a 76% isolated yield . This efficiency is notable as it provides a direct, high-yielding access to the target compound, contrasting with other 3-alkoxy derivatives that may require more forcing conditions or result in lower yields due to competing side reactions [1]. The synthesis is described in a patent application, underscoring its industrial relevance and scalability .
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | 3-Fluoro-4-nitropyridine 1-oxide (starting material); yields for other 3-alkoxy derivatives (e.g., 3-methoxy) are not reported under identical conditions for direct comparison. |
| Quantified Difference | N/A (Yield is for target compound synthesis; comparator is the precursor). |
| Conditions | Reaction of 3-fluoro-4-nitropyridine 1-oxide (12 g, 76 mmol) with 20% sodium ethoxide in ethanol (29 g, 86 mmol) at 0°C to room temperature for 30 minutes. After work-up, 11 g (76% yield) of 3-ethoxy-4-nitropyridine 1-oxide was isolated . |
Why This Matters
This validated, high-yielding synthesis from a commercially available precursor ensures reliable access and cost-effective procurement for multi-gram to kilogram scale research and development programs.
- [1] Zich, T., et al. (2004). US Patent 6,806,371 B2. Preparation of substituted pyridine N-oxide compounds. Assigned to DSM Fine Chemicals Austria. View Source
